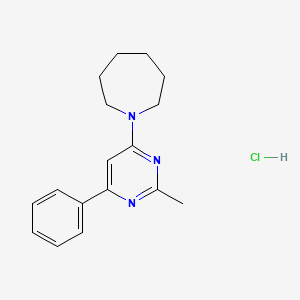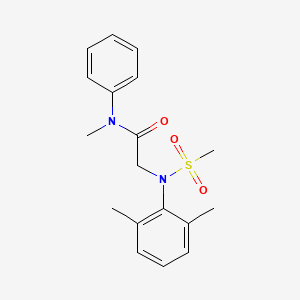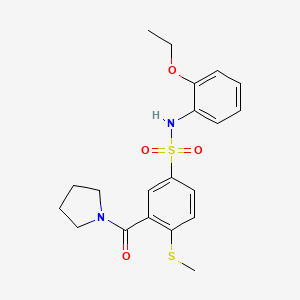![molecular formula C19H22N2O3 B4445533 2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4445533.png)
2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide
Overview
Description
2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as EPC-PB, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide exerts its therapeutic effects by inhibiting the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR) signaling pathways. Akt and mTOR are key regulators of cell growth, proliferation, and survival. Inhibition of these pathways by this compound leads to the induction of apoptosis and inhibition of cell proliferation. This compound also activates AMPK, which plays a key role in regulating glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound regulates glucose metabolism by activating AMPK and improving insulin sensitivity.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent therapeutic effects in various diseases. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its toxicity and safety profile.
Future Directions
There are several future directions for the research on 2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety profile. Furthermore, future research could focus on developing novel formulations of this compound to improve its solubility and bioavailability. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.
Scientific Research Applications
2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to regulate glucose metabolism by activating AMP-activated protein kinase (AMPK) and improving insulin sensitivity.
Properties
IUPAC Name |
2-ethoxy-N-[3-(propylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-12-20-18(22)14-8-7-9-15(13-14)21-19(23)16-10-5-6-11-17(16)24-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULNUADCXPXLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B4445487.png)
![N-methyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445492.png)
![methyl 4-oxo-4-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4445499.png)
![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4445500.png)
![2-ethyl-N-[2-(4-morpholinyl)ethyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4445509.png)

![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4445523.png)
![ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4445529.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4445541.png)

![N-methyl-N-[2-(tetrahydro-3-thienylamino)ethyl]methanesulfonamide](/img/structure/B4445560.png)
![N-(4-{[(4-isopropoxy-3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4445564.png)
![N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4445566.png)
